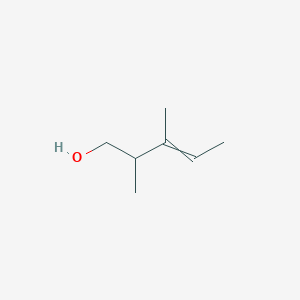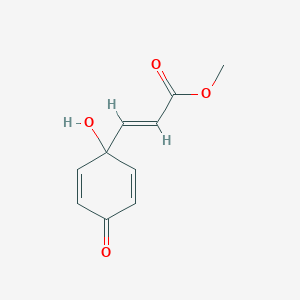![molecular formula C13H21N3O3 B14075732 tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research It is characterized by its unique structure, which includes a piperidine ring substituted with a cyanoacetyl group and a tert-butyl carbamate moiety
準備方法
The synthesis of tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the piperidine ring.
Reduction: The intermediate is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the cyanoacetyl group.
Protection: The amino group is protected using a tert-butyl carbamate group.
Condensation: The final step involves the condensation of the protected amine with the cyanoacetyl group to form the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using more efficient catalysts and reaction conditions to improve yield and reduce costs.
化学反応の分析
tert-Butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
tert-Butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl carbamate group can protect the amine functionality, allowing the compound to remain stable under physiological conditions.
類似化合物との比較
tert-Butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate: This compound has a carboxy group instead of a cyanoacetyl group, which affects its reactivity and applications.
tert-Butyl N-(piperidin-4-yl)carbamate: Lacks the cyanoacetyl group, making it less versatile in chemical reactions.
tert-Butyl 4-[(E)-but-1-en-3-yl]piperidine-1-carboxylate: Contains a different substituent on the piperidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C13H21N3O3 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-10-5-8-16(9-6-10)11(17)4-7-14/h10H,4-6,8-9H2,1-3H3,(H,15,18) |
InChIキー |
YUDANAPJPKYEKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


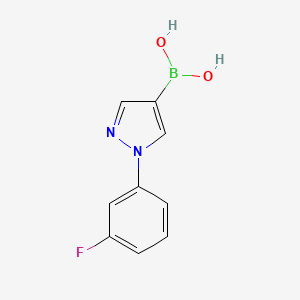
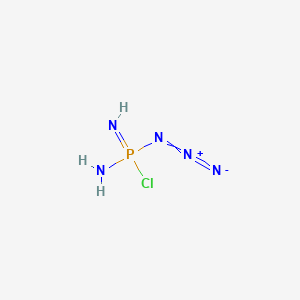
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)
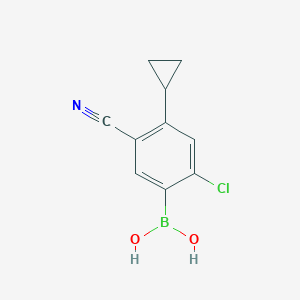

![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
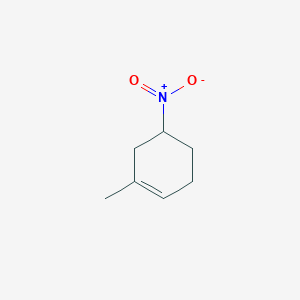
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

